molecular formula C17H19N5O3 B2704346 9-(3-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 847856-43-3

9-(3-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2704346
CAS No.: 847856-43-3
M. Wt: 341.371
InChI Key: RALDSBFAMMCIHW-UHFFFAOYSA-N
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Description

The compound “9-(3-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . Pyrimidinediones are a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups .


Synthesis Analysis

The synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives involves the reaction of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with 2,4 dinitrophenyl hydrazine in 1,4-dioxane .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine ring substituted with two carbonyl groups and a 3-methoxyphenyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with 2,4 dinitrophenyl hydrazine .

Scientific Research Applications

Molecular Structure and Synthesis

Studies have explored the crystal structures of related compounds, revealing insights into their molecular conformations, hydrogen bonding, and potential for forming polymers within crystals. For example, research on tricyclic systems has shown diverse molecular structures and crystal packing patterns influenced by hydrogen bonding and π-π stacking interactions, which are crucial for understanding the compound's chemical behavior and reactivity (Xiang-Shan Wang et al., 2011).

Pharmacological Evaluation

Compounds with similar structures have been evaluated for their pharmacological activities, such as their potential as anticancer agents, receptor ligands, and anti-inflammatory agents. For instance, derivatives have been synthesized and assessed for their anti-proliferative properties against cancer cell lines, revealing promising candidates for further drug development (Naveen Mulakayala et al., 2012). Additionally, studies on arylpiperazine derivatives of pyrimido[2,1-f]purine-2,4-dione have shown significant affinity for serotonin receptors, indicating potential applications in treating neurological disorders (Sławomir Jurczyk et al., 2004).

Anti-inflammatory and Analgesic Properties

Research into substituted analogues of pyrimidopurinediones has demonstrated anti-inflammatory activity comparable to known NSAIDs, without the associated gastric or ocular side effects, highlighting their potential as safer anti-inflammatory drugs (J. Kaminski et al., 1989).

Future Directions

The compound shows promising activity as a PARP-1 inhibitor and has potential applications in cancer treatment . Future research could focus on further exploring its therapeutic potential and optimizing its synthesis for large-scale production.

Properties

IUPAC Name

9-(3-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-19-14-13(15(23)20(2)17(19)24)22-9-5-8-21(16(22)18-14)11-6-4-7-12(10-11)25-3/h4,6-7,10H,5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALDSBFAMMCIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCCN(C3=N2)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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